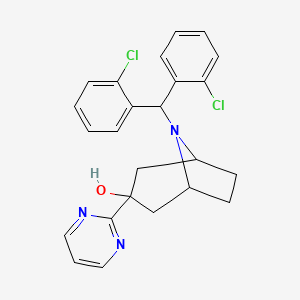
SCH 486757
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SCH 486757, also known as 8-[Bis(2-chlorophenyl)methyl]-3-(2-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol, is a nociceptin-1 receptor agonist. This compound has been studied for its potential use as an antitussive agent, which means it can suppress coughing. It has shown high affinity binding for nociceptin/orphanin FQ peptide receptors in various species, including humans, guinea pigs, rats, dogs, and cats .
Vorbereitungsmethoden
The synthetic route for SCH 486757 involves several steps, starting with the preparation of the mother liquor. The compound is dissolved in dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The exact synthetic route and industrial production methods are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
SCH 486757 undergoes various chemical reactions, including oxidation, reduction, and substitution. . Common reagents and conditions used in these reactions are not extensively documented in the available literature.
Wissenschaftliche Forschungsanwendungen
SCH 486757 has been primarily studied for its potential as an antitussive agent. It has shown efficacy in reducing cough severity in preclinical models and clinical trials . Additionally, studies have been conducted to examine its effects on female fertility and reproductive hormone levels in rats . The compound’s high selectivity for nociceptin/orphanin FQ peptide receptors makes it a valuable tool in studying the role of these receptors in various physiological processes.
Wirkmechanismus
This binding inhibits the cough reflex pathway, thereby reducing cough severity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
SCH 486757 is unique in its high selectivity for nociceptin/orphanin FQ peptide receptors over other opioid receptors such as mu, kappa, and delta receptors . Similar compounds include other nociceptin receptor agonists, but this compound’s high selectivity and efficacy in reducing cough make it stand out. Other similar compounds include codeine and dextromethorphan, which are commonly used antitussive agents but have different receptor targets and side effect profiles.
Eigenschaften
Molekularformel |
C24H23Cl2N3O |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2 |
InChI-Schlüssel |
MQWMHMZNBGQNMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |
Synonyme |
8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol SCH 486757 SCH-486757 SCH486757 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-4-(2-methylthiophen-3-yl)-10-thia-3,6-diazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-amine](/img/structure/B1243469.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243472.png)


![(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone](/img/structure/B1243476.png)
![(2S,5R)-5-(3-Hydroxy-phenyl)-1-{2-[(S)-3-(4-hydroxy-phenyl)-2-mercapto-propionylamino]-acetyl}-pyrrolidine-2-carboxylic acid](/img/structure/B1243479.png)
![N-Ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride](/img/structure/B1243481.png)





